Ethanone, 2-(2,6-dimethylphenyl)-1-phenyl-
Description
Ethanone, 2-(2,6-dimethylphenyl)-1-phenyl-, also known as 1-(2,6-Dimethylphenyl)ethanone (CAS: 2142-76-9), is an aromatic ketone characterized by a phenyl group substituted with two methyl groups at the 2- and 6-positions of the benzene ring, bonded to an acetyl moiety. This compound is structurally categorized as a dimethyl-substituted acetophenone derivative. Its molecular formula is C₁₀H₁₂O, with a molecular weight of 148.20 g/mol . Key synonyms include 2',6'-Dimethylacetophenone and 2-Acetyl-1,3-dimethylbenzene, and it is widely used in organic synthesis and pharmaceutical intermediates due to its electron-rich aromatic system .
Properties
CAS No. |
868705-04-8 |
|---|---|
Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2-(2,6-dimethylphenyl)-1-phenylethanone |
InChI |
InChI=1S/C16H16O/c1-12-7-6-8-13(2)15(12)11-16(17)14-9-4-3-5-10-14/h3-10H,11H2,1-2H3 |
InChI Key |
ORXWZKKYZBGIAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-(2,6-dimethylphenyl)-1-phenyl- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,6-dimethylbenzene (xylene) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
2,6-dimethylbenzene+acetyl chlorideAlCl32,6-dimethylacetophenone+HCl
Industrial Production Methods
In industrial settings, the production of Ethanone, 2-(2,6-dimethylphenyl)-1-phenyl- typically involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-(2,6-dimethylphenyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of corresponding alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nitration with HNO3 and H2SO4, sulfonation with SO3 or H2SO4, halogenation with Br2 or Cl2 in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Organic Synthesis
Ethanone derivatives are widely used as intermediates in organic synthesis. They serve as precursors for various chemical compounds including pharmaceuticals, agrochemicals, and fragrances. Their ability to undergo further transformations makes them valuable in synthetic pathways.
Flavor and Fragrance Industry
The compound is utilized for its aromatic properties in the production of flavors and fragrances. Its sweet and floral scent profile makes it suitable for use in perfumes and food flavorings.
Pharmaceutical Applications
Ethanone derivatives have been investigated for their potential biological activities. For instance:
- Antimicrobial Properties : Some studies suggest that ethanone derivatives exhibit antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : Research has indicated that certain ethanone derivatives may possess anti-inflammatory properties, making them candidates for drug development.
Case Study 1: Antimicrobial Activity
A study published in ResearchGate examined the antimicrobial efficacy of different ethanone derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with specific substitutions on the aromatic ring exhibited significant inhibitory effects on bacterial growth.
Case Study 2: Synthesis of Chalcones
In another research article from MDPI, the synthesis of chalcones from ethanone derivatives was explored. The study demonstrated that the reaction between ethanone and benzaldehyde under basic conditions yielded chalcone products efficiently. This reaction pathway highlights the versatility of ethanone derivatives in producing complex organic molecules.
Mechanism of Action
The mechanism of action of Ethanone, 2-(2,6-dimethylphenyl)-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. Its aromatic rings allow it to engage in π-π interactions with other aromatic compounds, influencing its reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally analogous ethanone derivatives, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Substituent Comparisons
Key Comparison Points
Positional Isomerism: 1-(2,3-Dimethylphenyl)ethanone (CAS: 2142-71-4) shares the same molecular formula but differs in methyl group positions.
Electronic Effects: Methoxy-substituted derivatives (e.g., 1-(2,4-Dimethoxyphenyl)ethanone) demonstrate increased electron density on the aromatic ring due to the electron-donating methoxy groups, enhancing electrophilic substitution rates. In contrast, the target compound’s methyl groups provide weaker electron-donating effects . Trifluoroacetyl derivatives (e.g., 1-(2,6-Dimethylphenyl)-2,2,2-trifluoroethanone) introduce strong electron-withdrawing effects, drastically altering acidity and reactivity in nucleophilic acyl substitutions .
Physicochemical Properties: Hydroxy-substituted analogs (e.g., 1-(2-Hydroxyphenyl)ethanone, CAS: 118-93-4) exhibit higher solubility in polar solvents due to hydrogen bonding, while the hydrophobic methyl groups in the target compound reduce aqueous solubility . Nitro- and amino-substituted derivatives (e.g., 1-(2-Amino-6-nitrophenyl)ethanone) display distinct UV-Vis absorption profiles, making them suitable for photochemical applications .
The target compound’s safety profile is less documented, but methyl groups typically reduce acute toxicity compared to nitro or amino derivatives.
Biological Activity
Ethanone, 2-(2,6-dimethylphenyl)-1-phenyl-, also known as 1-(2,6-dimethylphenyl)ethan-1-one or 2-(2,6-dimethylphenyl)-1-phenylethanone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, anticancer, and antimicrobial properties.
Chemical Structure and Properties
Ethanone, 2-(2,6-dimethylphenyl)-1-phenyl- has the following chemical structure:
The compound features a ketone functional group attached to a phenyl ring and a dimethyl-substituted phenyl group, which contributes to its biological activities.
Antioxidant Activity
Numerous studies have demonstrated the antioxidant potential of ethanone derivatives. The antioxidant activity is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. For instance:
- Compounds related to ethanone exhibit varying degrees of DPPH scavenging activity compared to ascorbic acid. In one study, certain derivatives showed antioxidant activity that was significantly higher than that of ascorbic acid by factors ranging from 1.26 to 1.37 times .
| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |
|---|---|---|
| Compound A | 79.62 | 1.37 times higher |
| Compound B | 60.9 | Comparable |
| Ascorbic Acid | 58.2 | Reference |
These findings suggest that ethanone derivatives could serve as potential natural antioxidants.
Anticancer Activity
Ethanone and its derivatives have been investigated for their anticancer properties. Research indicates that these compounds can induce cell cycle arrest and apoptosis in various cancer cell lines:
- Mechanism of Action : Studies have shown that certain derivatives cause a significant G2/M phase arrest in cancer cells such as HeLa cells, leading to increased expression of cyclin B and decreased phosphorylation of cdc2 .
- Case Studies : In vitro studies demonstrated that specific ethanone derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines (MDA-MB-231), indicating potent antiproliferative effects .
Antimicrobial Activity
Ethanone derivatives have also been evaluated for their antimicrobial properties:
- Selective Activity : Some compounds have shown selective antibacterial activity against Gram-positive and Gram-negative bacteria, including Neisseria meningitidis and Haemophilus influenzae, with minimum inhibitory concentrations (MIC) reported in the range of 8 to 64 μg/mL .
- Toxicity Assessment : Importantly, toxicity studies indicated that these compounds did not exhibit significant cytotoxic effects on human cell lines at effective concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
